molecular formula C14H11F6N3O3S B2792797 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide CAS No. 1021206-50-7

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No. B2792797
CAS RN: 1021206-50-7
M. Wt: 415.31
InChI Key: YVOOWMXOPRPVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and properties, which make it a valuable tool for studying different biological processes and developing new drugs.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific enzymes or proteins, leading to their inhibition or modulation. The exact mechanism of action may vary depending on the target enzyme or protein, but it generally involves the binding of the compound to the active site or allosteric site of the target molecule, leading to a change in its activity or function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, depending on the target enzyme or protein. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the environment. It has also been shown to inhibit the activity of histone deacetylase, leading to an increase in the acetylation of histones and a change in gene expression. Furthermore, it has been shown to inhibit the activity of phosphodiesterase, leading to an increase in the levels of cyclic nucleotides and a change in cellular signaling.

Advantages and Limitations for Lab Experiments

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for different enzymes and proteins. It can be used as a tool for studying different biological processes and developing new drugs. However, it also has some limitations, including its potential toxicity, instability, and low solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments and interpreting results.

Future Directions

There are several future directions for the research and development of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide. These include:
1. Developing new derivatives and analogs of the compound with improved properties and activity.
2. Studying the role of the compound in different biological processes and diseases, such as cancer, inflammation, and neurodegeneration.
3. Investigating the potential of the compound as a drug candidate for different therapeutic applications.
4. Developing new methods for the synthesis and purification of the compound to improve its yield and purity.
5. Studying the pharmacokinetics and pharmacodynamics of the compound in vivo to evaluate its safety and efficacy.
In conclusion, this compound is a valuable compound for scientific research with potential applications in medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure and properties make it a valuable tool for studying different biological processes and developing new drugs. However, its limitations need to be taken into consideration when designing experiments and interpreting results. Future research should focus on developing new derivatives and analogs of the compound, studying its role in different biological processes and diseases, and evaluating its safety and efficacy as a drug candidate.

Synthesis Methods

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide involves several steps, starting from the reaction of 2-aminopyridine with ethyl acrylate to form 2-(1-ethoxycarbonyl-2-pyridin-2-yl)acetic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride to form the final product. The synthesis method has been optimized to obtain high yields and purity of the compound, making it suitable for various scientific applications.

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and phosphodiesterase. It has also been used as a tool for studying different biological processes, such as apoptosis, angiogenesis, and inflammation.

properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N3O3S/c15-13(16,17)9-6-10(14(18,19)20)8-11(7-9)27(25,26)22-4-5-23-12(24)2-1-3-21-23/h1-3,6-8,22H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOOWMXOPRPVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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